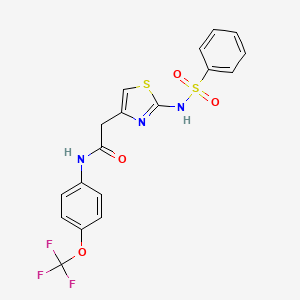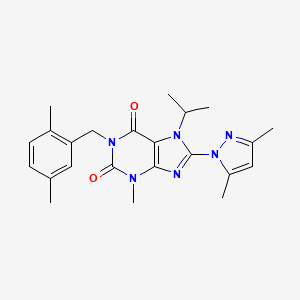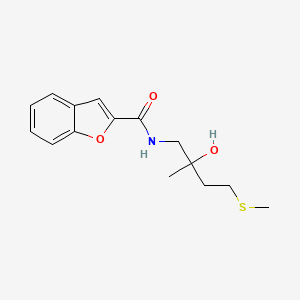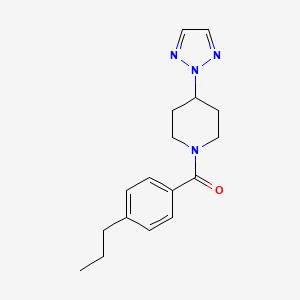
methyl 7-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxamide . Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. The 4-methyl-1,2,3-thiadiazole-5-carboxamide has a molecular formula of C4H5N3OS .
Molecular Structure Analysis
The molecular structure of 4-methyl-1,2,3-thiadiazole-5-carboxamide consists of a thiadiazole ring with a carboxamide group at the 5-position and a methyl group at the 4-position .Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Evaluation
Tiwari et al. (2017) conducted a study on the microwave-assisted facile synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are known for their significant biological properties. The synthesized compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, demonstrating the potential of thiadiazole-based compounds in cancer treatment. Molecular docking studies were performed to predict the action mechanism, and ADMET properties were analyzed to assess the drug-like behavior of the compounds (Tiwari et al., 2017).
Quinazoline Antifolate Thymidylate Synthase Inhibitors
Marsham et al. (1991) described the synthesis of C2-methyl-N10-alkylquinazoline-based antifolates with modifications in the p-aminobenzoate ring, replaced by heterocycles like thiophene and thiadiazole. These compounds showed enhanced cytotoxicities due to efficient transport into cells and substrate activity, indicating the importance of heterocyclic modifications in antifolate design for improved antitumor activity (Marsham et al., 1991).
Synthesis and Characterization of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines
Saeed et al. (2014) explored the synthesis and characterization of compounds involving quinolin-8-yloxy acetate and thiadiazole derivatives. These synthesized compounds were analyzed through spectroscopic techniques and elemental analyses, contributing to the development of novel heterocyclic compounds with potential biological activities (Saeed et al., 2014).
Synthesis, Characterization, and Biological Evaluation of Polyhydroquinoline Derivatives
Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to synthesize polyhydroquinoline scaffolds, incorporating phenylthio pyrazole and enaminones. These compounds were evaluated for antibacterial, antitubercular, and antimalarial activities, showing significant results against first-line drugs. Molecular docking and pharmacokinetics evaluations were also conducted to further understand their potential as therapeutic agents (Sapariya et al., 2017).
properties
IUPAC Name |
methyl 7-[(4-methylthiadiazole-5-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-9-13(23-18-17-9)14(20)16-12-4-3-10-5-6-19(15(21)22-2)8-11(10)7-12/h3-4,7H,5-6,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDFSNHTWBWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876140.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2876143.png)





![1-(4-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2876152.png)
![7-Fluoro-2-methyl-3-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876154.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopentyloxalamide](/img/structure/B2876156.png)
![2-[(2S)-oxiran-2-yl]-1-benzofuran](/img/structure/B2876157.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2876158.png)
![1-[4-(4-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2876160.png)